molecular formula C₂₁H₃₄O₃ B1663811 5alpha-Pregnane-3beta,6alpha-diol-20-one CAS No. 21853-11-2

5alpha-Pregnane-3beta,6alpha-diol-20-one

Cat. No.: B1663811
CAS No.: 21853-11-2
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-WAXVQEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5alpha-Pregnane-3beta,6alpha-diol-20-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, Tween-80, and saline . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of DMSO, the compound can be dissolved at a concentration of 100 mg/mL (298.96 mM) with the aid of ultrasound .

Properties

IUPAC Name

1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZGDMRRLQZIQ-WAXVQEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 2
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 3
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 4
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 5
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 6
5alpha-Pregnane-3beta,6alpha-diol-20-one

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